![molecular formula C30H33F3N2O8S2 B608315 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate CAS No. 934760-90-4](/img/structure/B608315.png)
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
Übersicht
Beschreibung
KD3010 is a small molecule that acts as a peroxisome proliferator-activated receptor delta agonist. It is primarily investigated for its potential therapeutic applications in metabolic disorders, including obesity and liver fibrosis. KD3010 is known for its potent and selective activation of peroxisome proliferator-activated receptor delta, which plays a crucial role in regulating lipid metabolism and energy utilization in peripheral tissues .
Wissenschaftliche Forschungsanwendungen
KD3010 has a wide range of scientific research applications, including:
Chemistry: KD3010 is used as a model compound to study the activation of peroxisome proliferator-activated receptor delta and its effects on lipid metabolism.
Biology: In biological research, KD3010 is used to investigate its effects on cellular processes, including lipid catabolism and energy utilization.
Medicine: KD3010 is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and liver fibrosis. .
Industry: KD3010 is used in the development of new drugs and therapeutic agents targeting metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KD3010 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of KD3010 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
KD3010 undergoes various chemical reactions, including:
Oxidation: KD3010 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of KD3010.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving KD3010 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of KD3010 depend on the specific reaction conditions and reagents used. These products include various derivatives of KD3010 with modified functional groups, which can be further studied for their potential biological activities .
Wirkmechanismus
KD3010 exerts its effects by selectively activating peroxisome proliferator-activated receptor delta. This activation leads to the regulation of lipid catabolism and energy utilization in peripheral tissues. By binding to peroxisome proliferator-activated receptor delta, KD3010 enhances the expression of genes involved in lipid metabolism, resulting in reduced central adiposity, improved lipid profiles, and increased glucose utilization and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GW501516: Another peroxisome proliferator-activated receptor delta agonist, known for its effects on lipid metabolism and energy utilization.
Uniqueness of KD3010
KD3010 is unique due to its high selectivity and potency as a peroxisome proliferator-activated receptor delta agonist. Unlike other similar compounds, KD3010 has shown hepatoprotective and antifibrotic effects in experimental models of liver fibrosis, making it a promising candidate for further research and development .
Eigenschaften
| KD3010 is a potent, orally administered, peroxisome proliferator-activated receptor-delta (PPARδ) agonist that exhibits ~1000-fold selectivity over PPARγ and PPARα. PPARδ regulates lipid catabolism and energy utilization in peripheral tissues. Activation of PPARδ reduces central adiposity, improves atherogenic lipid profiles, and increases glucose utilization/insulin sensitivity. | |
CAS-Nummer |
934760-90-4 |
Molekularformel |
C30H33F3N2O8S2 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?; |
InChI-Schlüssel |
SUTQDFLDQUPTKX-QVLMFNNZSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KD-3010; KD3010; KD 3010; KD-3010 free |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



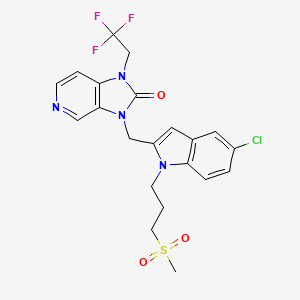

![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
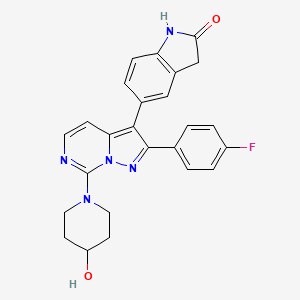
![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
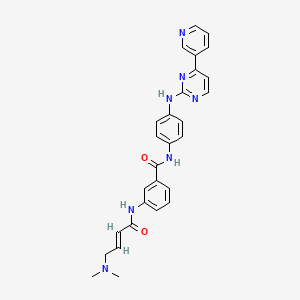
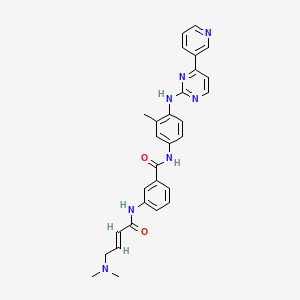
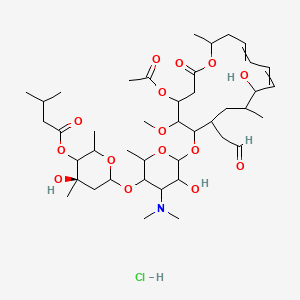
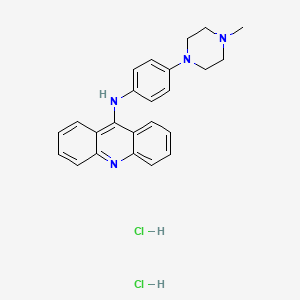
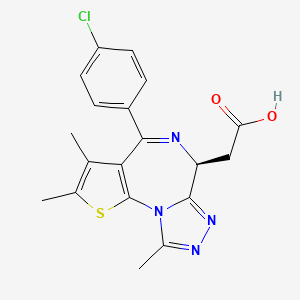
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)